

Fura Red AM Ester Hydrolysis: A Technical Guide for Cellular Calcium Measurement

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis mechanism of **Fura Red**[™] AM ester, a crucial step for the intracellular measurement of calcium ions (Ca²⁺). This document details the chemical transformation, spectral properties, and practical application of **Fura Red**[™] for robust and reliable calcium signaling analysis.

Introduction: The Gateway to Intracellular Calcium Measurement

Fura Red[™] is a fluorescent calcium indicator that, after intracellular hydrolysis, exhibits a spectral shift upon binding to Ca²+. Its acetoxymethyl (AM) ester form, **Fura Red**[™] AM, is a cell-permeant derivative that can be passively loaded into living cells. This non-invasive loading technique makes it a valuable tool for studying intracellular calcium dynamics in a variety of cell types. The core principle of its utility lies in the enzymatic conversion of the non-fluorescent, membrane-permeable AM ester into a fluorescent, membrane-impermeable form that is trapped within the cell.

The Hydrolysis Mechanism: From Pro-Probe to Active Sensor

The transformation of **Fura Red™** AM into its active, calcium-sensitive form is a two-step process mediated by intracellular esterases.

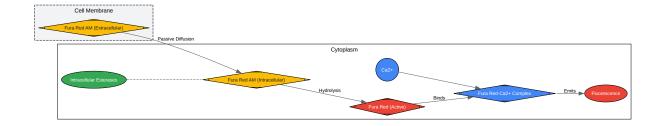


Step 1: Cellular Uptake

Fura Red™ AM, being hydrophobic and uncharged, readily crosses the plasma membrane and enters the cytoplasm.

Step 2: Enzymatic Cleavage

Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the acetoxymethyl ester groups. This enzymatic action cleaves the AM esters, releasing formaldehyde and acetic acid as byproducts. The hydrolysis of the ester groups reveals the carboxylate groups of the **Fura Red™** molecule. This conversion renders the molecule negatively charged and therefore membrane-impermeable, effectively trapping it within the cytoplasm. This intracellularly trapped **Fura Red™** is now capable of binding to free calcium ions.



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Fura Red™ AM ester hydrolysis and calcium binding.

Quantitative Data Presentation



The spectral properties of **Fura Red™** undergo significant changes upon hydrolysis and subsequent binding to calcium. These shifts are fundamental to its use as a ratiometric indicator.

Parameter	Fura Red™ AM (Pre-hydrolysis)	Fura Red™ (Post- hydrolysis, Ca²+- free)	Fura Red™ (Post- hydrolysis, Ca²+- bound)
Excitation Max (nm)	~488	~472[1]	~435
Emission Max (nm)	Weakly Fluorescent	~664[1]	~639
Dissociation Constant (Kd) for Ca ²⁺	N/A	N/A	1.1 - 1.6 μM (in myoplasm)[2][3]

Experimental Protocols

Accurate measurement of intracellular calcium using **Fura Red™** AM requires careful attention to the experimental protocol. The following is a generalized methodology.

Reagent Preparation

- Fura Red™ AM Stock Solution: Prepare a 1-5 mM stock solution of Fura Red™ AM in anhydrous dimethyl sulfoxide (DMSO).
- Pluronic[™] F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic[™] F-127 in DMSO.
 Pluronic[™] F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.
- Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered to pH 7.2-7.4 with HEPES.

Cell Loading Protocol

 Cell Preparation: Plate cells on a suitable imaging dish or microplate and culture to the desired confluency.

Foundational & Exploratory

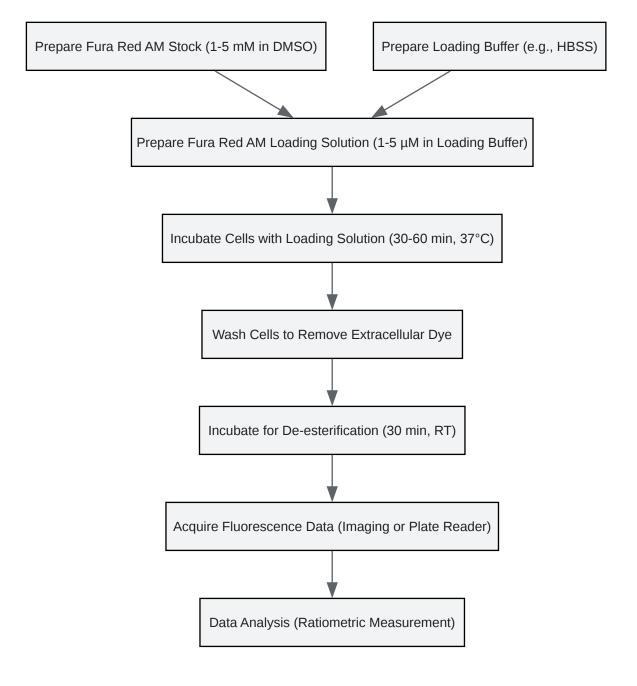




- Loading Solution Preparation: On the day of the experiment, dilute the Fura Red™ AM stock solution into the loading buffer to a final working concentration of 1-5 μM. For improved loading, the Fura Red™ AM stock solution can be mixed with an equal volume of the 20% Pluronic™ F-127 stock solution before dilution in the loading buffer.
- Cell Incubation: Remove the culture medium from the cells and replace it with the Fura Red™ AM loading solution. Incubate the cells for 30-60 minutes at 37°C.
- Washing: After incubation, wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular Fura Red™ AM.
- De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular Fura Red™ AM by cellular esterases.
- Imaging: The cells are now loaded with the active form of Fura Red™ and are ready for fluorescence imaging.

Note: To prevent the active dye from being extruded from the cells by organic anion transporters, the loading and imaging buffers can be supplemented with 1-2.5 mM probenecid.





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A typical experimental workflow for **Fura Red™** AM loading.

Conclusion

The hydrolysis of **Fura Red™** AM ester by intracellular esterases is a fundamental process that enables the use of this powerful tool for monitoring intracellular calcium dynamics. By understanding the mechanism of this conversion and adhering to optimized experimental



protocols, researchers can achieve reliable and reproducible measurements of Ca²⁺ signaling, providing valuable insights in various fields of biological and pharmacological research.

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